1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine
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Overview
Description
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
The synthesis of 1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a piperazine moiety and exhibits similar biological activities.
N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucine: Another compound with a bromophenyl group, used in medicinal chemistry.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDRHBVSPKBOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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